molecular formula C9H10ClNO B2533708 N-[1-(4-chloro-phenyl)-ethyl]-formamide CAS No. 188125-52-2

N-[1-(4-chloro-phenyl)-ethyl]-formamide

Cat. No.: B2533708
CAS No.: 188125-52-2
M. Wt: 183.64
InChI Key: CKHXBSSJPVBUNY-UHFFFAOYSA-N
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Description

N-[1-(4-chloro-phenyl)-ethyl]-formamide is an organic compound characterized by the presence of a formamide group attached to a phenyl ring substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chloro-phenyl)-ethyl]-formamide typically involves the reaction of 4-chloroacetophenone with formamide under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chloro-phenyl)-ethyl]-formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of N-[1-(4-chloro-phenyl)-ethyl]amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-chloro-phenyl)-ethyl]-formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-chloro-phenyl)-ethyl]-formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The chlorine atom on the phenyl ring may also contribute to its activity by influencing the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromo-phenyl)-ethyl]-formamide
  • N-[1-(4-fluoro-phenyl)-ethyl]-formamide
  • N-[1-(4-methyl-phenyl)-ethyl]-formamide

Uniqueness

N-[1-(4-chloro-phenyl)-ethyl]-formamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The chlorine atom’s electron-withdrawing nature can affect the compound’s stability and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHXBSSJPVBUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In the same manner as in Example 1 except that 110.7 g of formamide was used in place of ammonium formate and 126.7 g of 4'-chloroacetophenone was used in place of acetophenone, the reaction and post treatment were carried out to obtain 150 g of crude N-formyl-1-(4-chlorophenyl)ethylamine; the purity: 87.4%.
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Synthesis routes and methods III

Procedure details

In the same manner as in Example 3 except that a mixture of formamide, formic acid and 4'-chloroacetophenone was heated with stirring at 160° C. for 6 hours in place of the concurrent addition of 4'-chloroacetophenone and formic acid to formamide for 3 hours and keeping the mass after the addition stirred for 3 hours, the reaction and post treatment were carried out to obtain 144.2 g of crude N-formyl-1-(4-chlorophenyl)ethylamine; the purity: 84.6%.
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